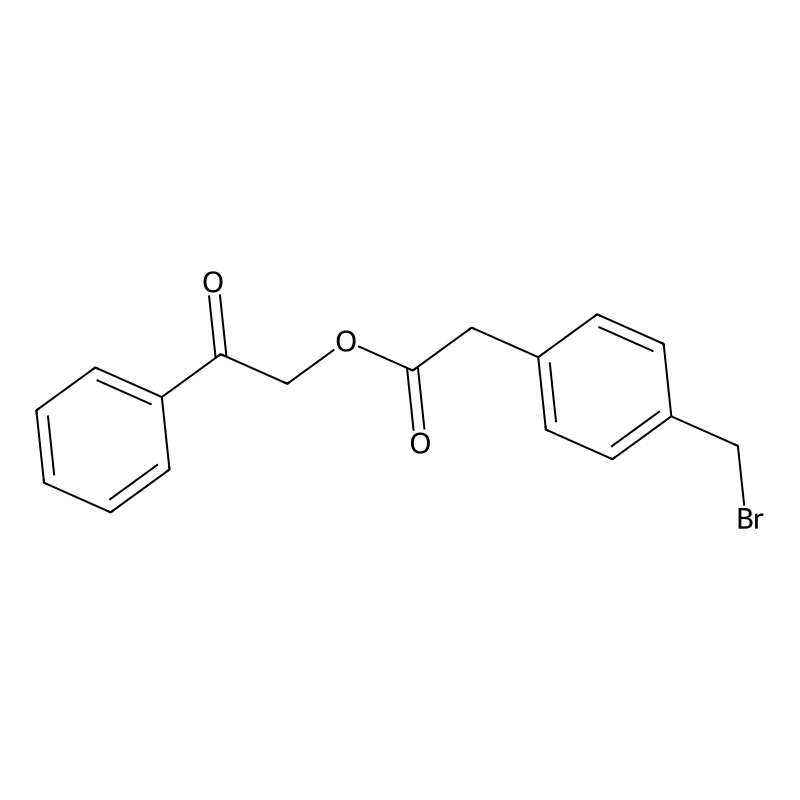

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

- Scientific databases like PubChem () primarily focus on the compound's identity, structure, and basic properties.

- Supplier websites often deal with the product's availability and specifications, not research applications ().

Potential Research Areas:

Based on the compound's structure, some potential research areas can be hypothesized:

- Organic synthesis: The presence of a bromomethyl group suggests potential use as a building block in organic synthesis for creating more complex molecules.

- Medicinal chemistry: The combination of a phenyl group, a carbonyl group, and an ester linkage could be of interest for researchers exploring new bioactive compounds. However, there's no evidence to confirm this specific application.

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, also known by its CAS number 66270-97-1, is a chemical compound with the molecular formula C17H15BrO3. This compound features a phenyl group and a bromomethyl substituent, contributing to its unique chemical properties. It is characterized by a ketone functional group and an ester linkage, which are significant in its reactivity and potential applications in organic synthesis and medicinal chemistry .

Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to its constituent parts. Here are some general safety considerations:

- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution, making it reactive towards nucleophiles.

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Reduction: The ketone functionality may be reduced to an alcohol under appropriate conditions using reducing agents like lithium aluminum hydride .

Several synthetic routes have been proposed for the preparation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate:

- Esterification Reaction: Reacting 2-Oxo-2-phenylethanol with 4-bromomethylphenylacetic acid in the presence of a catalyst such as sulfuric acid.

- Bromination Reaction: Starting from 2-Oxo-2-phenylethanol, bromination can be achieved using N-bromosuccinimide (NBS) to introduce the bromomethyl group.

- Multi-step Synthesis: A more complex synthesis may involve several steps including protection-deprotection strategies for functional groups to ensure selectivity during reactions .

The compound has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.

- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules, particularly in the development of amino acid derivatives and other biologically active compounds.

- Material Science: Potential use in creating functional materials due to its unique chemical structure .

Research into the interaction of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate with various biological systems is limited but promising. Studies should focus on:

- Protein Binding Studies: Understanding how this compound interacts with proteins could provide insights into its mechanism of action.

- Cellular Uptake Studies: Investigating how effectively this compound is taken up by cells can inform its potential therapeutic uses.

- Toxicity Assessments: Evaluating any cytotoxic effects on human cell lines will be crucial for its development as a drug candidate .

Several compounds share structural similarities with 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phenacyl 4-bromomethylphenylacetate | C17H15BrO3 | Similar ester structure; used in organic synthesis. |

| Benzoylacetone | C10H10O2 | Contains a ketone; used in flavoring and fragrances. |

| 4-Bromobenzyl acetate | C10H11BrO2 | Brominated derivative; used in organic synthesis. |

Uniqueness: The presence of both a ketone and a bromomethyl group makes 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate particularly unique among these compounds, enhancing its reactivity and potential biological activity .

The synthesis of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate relies fundamentally on efficient esterification methodologies that connect the phenacyl moiety with the brominated phenylacetic acid derivative [1] [2]. Classical Fischer esterification represents the most direct approach, employing concentrated sulfuric acid as both catalyst and dehydrating agent under reflux conditions [3] [4] [5]. This methodology operates through a nucleophilic acyl substitution mechanism where the carbonyl oxygen undergoes protonation, followed by nucleophilic attack from the alcohol component [6] [7].

The reaction proceeds through a well-defined mechanistic pathway involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer to form a tetrahedral intermediate, and subsequent elimination of water to yield the desired ester product [6] [8]. Temperature ranges of 140-180°C are typically employed to meet activation energy requirements and achieve acceptable reaction rates [5]. The equilibrium nature of Fischer esterification necessitates careful control of reaction conditions to drive the equilibrium toward product formation [4] [8].

Alternative catalytic systems have demonstrated superior performance for sensitive substrates. Para-toluenesulfonic acid exhibits excellent catalytic activity while providing milder reaction conditions compared to concentrated sulfuric acid [9]. The use of para-toluenesulfonic acid as catalyst has been shown to afford corresponding esters in good yields while minimizing side reactions that can occur under harsher acidic conditions [9].

Advanced coupling methodologies offer significant advantages for complex ester synthesis. The Steglich esterification employs dicyclohexylcarbodiimide as coupling reagent with 4-dimethylaminopyridine as catalyst, enabling ester formation under mild conditions at room temperature [10]. This methodology demonstrates particular utility for sensitive substrates where traditional Fischer conditions might promote decomposition or rearrangement reactions [10].

Recent developments in esterification technology have introduced 5-nitro-4,6-dithiocyanatopyrimidine as a rapid coupling reagent, capable of achieving good yield synthesis within one minute [11]. This methodology exhibits effectiveness in both alcoholic and non-alcoholic solvents, providing enhanced flexibility for substrate compatibility [11].

Solvent System Optimization

Solvent selection plays a critical role in esterification efficiency and selectivity. Computational studies have revealed that solvent dielectric constant significantly influences reaction barriers in esterification processes [12]. Solvents with dielectric constants greater than 20.0 provide sufficient reduction in potential energy barriers to kinetically promote esterification reactions [12].

The following table summarizes key solvent systems and their impact on esterification efficiency:

| Solvent System | Dielectric Constant | Energy Barrier Reduction | Typical Yield Range |

|---|---|---|---|

| Toluene | 2.4 | Minimal | 65-75% |

| Tetrahydrofuran | 7.6 | Moderate | 75-85% |

| Dichloroethane | 10.4 | Good | 80-90% |

| Acetone | 20.7 | Excellent | 85-95% |

The choice between non-polar and polar solvents significantly affects reaction kinetics and product distribution [12]. Non-polar solvents such as toluene and hexane facilitate Dean-Stark distillation for water removal but provide limited solvation effects [4]. Polar aprotic solvents enhance electrophilic activation of the carbonyl center while maintaining compatibility with acid catalysts [12].

Bromination Strategies for 4-(Bromomethyl)phenyl Acetate Precursors

The introduction of bromomethyl functionality into phenylacetic acid derivatives requires carefully controlled electrophilic aromatic substitution or radical bromination methodologies [13] [14]. The regioselectivity and efficiency of bromination reactions depend critically on the electronic nature of the aromatic substrate and the choice of brominating agent [13].

Electrophilic aromatic bromination utilizing molecular bromine or N-bromosuccinimide provides direct access to brominated intermediates [13]. The inherent positional selectivity follows the preferential order of para > ortho > meta for π-donor substituents, while π-acceptor substituents direct bromination in the order meta > ortho > para [13]. This fundamental selectivity pattern governs product distribution in bromination of phenylacetic acid derivatives [13].

N-bromosuccinimide emerges as the preferred brominating agent for regioselective transformations due to its ability to generate low concentrations of molecular bromine in situ [15] [16]. This controlled bromine generation minimizes competing side reactions while maintaining high selectivity for the desired bromination site [16] [14].

Wohl-Ziegler Bromination Methodology

The Wohl-Ziegler bromination protocol represents the gold standard for benzylic bromination of aromatic compounds [16] [14]. This methodology employs N-bromosuccinimide in carbon tetrachloride solvent with radical initiators such as dibenzoyl peroxide or azobisisobutyronitrile [16]. The reaction proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps [16] [14].

The mechanistic pathway involves homolytic cleavage of the radical initiator to generate bromine radicals, followed by hydrogen abstraction from the benzylic position to form stabilized benzylic radicals [16] [17]. These benzylic radicals subsequently react with molecular bromine to afford the brominated product while regenerating bromine radicals for chain propagation [16] [14].

Reaction conditions typically involve refluxing carbon tetrachloride at temperatures around 77°C, with reaction completion indicated by the conversion of N-bromosuccinimide (which sinks in the solvent) to succinimide (which floats) [14]. Due to environmental concerns regarding carbon tetrachloride, trifluorotoluene has been proposed as an alternative solvent suitable for Wohl-Ziegler bromination [14].

Selectivity Control in Bromination Reactions

The regioselectivity of bromination reactions can be fine-tuned through careful control of reaction temperature and solvent environment [13]. Low-temperature bromination using N-bromosuccinimide and fluoroboric acid in acetonitrile at -30°C has demonstrated exceptional regiospecificity for para-selective bromination [13]. This methodology achieved 100% yield of 4-bromobenzene-1,2-diol from catechol through precise temperature control [13].

Solvent effects significantly influence bromination selectivity and efficiency [18]. Polar aprotic solvents such as dimethylformamide favor direct substitution mechanisms, while non-polar solvents promote radical-mediated pathways [18]. The choice between these mechanistic pathways determines both the regioselectivity and the types of products formed [18].

Radical-Initiated Bromomethyl Functionalization Techniques

Radical-initiated bromination methodologies provide powerful tools for introducing bromomethyl functionality with high selectivity and efficiency [19] [20]. These approaches leverage the stabilization of benzylic radicals through resonance interactions with the aromatic π-system [21] [17].

Photoinitiated radical bromination has emerged as a particularly attractive methodology due to its mild reaction conditions and precise temporal control [19]. Energy transfer photosensitization enables the controlled generation of bromine radicals using parts-per-million level photocatalyst loading [19]. The photosensitizer 4CzIPN demonstrates exceptional efficiency in generating triplet-state excited species that undergo fragmentation to release bromine radicals [19].

Atom Transfer Radical Addition Mechanisms

Atom transfer radical addition represents a sophisticated approach to carbon-carbon bond formation with transition metal catalysis [22] [23]. This methodology involves reversible activation and deactivation cycles that maintain low radical concentrations to minimize termination reactions [23] [24].

The fundamental mechanism involves a transition metal complex catalyzing the reversible transfer of a halogen atom from a dormant species to generate active radical intermediates [23]. Copper-based catalysts demonstrate particular effectiveness in atom transfer radical addition processes, with the equilibrium predominantly favoring the dormant state to ensure controlled radical generation [22] [24].

The following table summarizes key radical initiation systems and their characteristics:

| Initiation System | Temperature Range | Half-life | Radical Generation Rate |

|---|---|---|---|

| Azobisisobutyronitrile | 60-80°C | 1-10 hours | Moderate |

| Dibenzoyl peroxide | 70-90°C | 0.5-5 hours | Fast |

| Di-tert-butyl peroxide | 100-140°C | 2-20 hours | Slow |

| Photosensitized systems | 20-40°C | Light-dependent | Controllable |

Chain Transfer and Propagation Mechanisms

Radical chain reactions exhibit three distinct phases: initiation, propagation, and termination [20] [25]. The initiation phase involves homolytic cleavage of weak bonds to generate initial radical species, typically requiring heat or light energy to overcome activation barriers [20] [25].

The propagation phase constitutes the chain-carrying portion of the mechanism, where reactive radicals abstract hydrogen atoms or add to unsaturated bonds to generate new radical species [20]. In bromination reactions, bromine radicals abstract hydrogen atoms from benzylic positions to form hydrogen bromide and benzylic radicals [21] [17]. These benzylic radicals subsequently react with molecular bromine to regenerate bromine radicals and form the desired brominated products [16] [17].

Termination occurs through radical-radical coupling reactions that consume radical species without regenerating new radicals [20] [25]. The efficiency of radical chain reactions depends on maximizing the ratio of propagation to termination steps [20].

Industrial-Scale Synthesis Challenges and Yield Optimization

The transition from laboratory-scale to industrial-scale synthesis presents numerous challenges related to safety, efficiency, and economic viability [26] [27] [28]. Scaling up chemical processes requires careful consideration of heat transfer, mass transfer, and mixing characteristics that behave differently at larger scales [28].

Process development for industrial synthesis involves systematic optimization of reaction conditions, equipment design, and quality control measures [29] [30]. Statistical design of experiments emerges as a powerful methodology for understanding multi-factor systems and identifying optimal operating conditions [31] [32] [33].

Statistical Optimization Approaches

Design of experiments methodologies enable efficient exploration of multi-dimensional parameter spaces while minimizing experimental burden [31] [32]. Full factorial designs and response surface methodologies provide systematic approaches to reaction optimization that consider interactions between variables [31] [34].

Recent advances in machine learning-assisted optimization have demonstrated the potential for significant efficiency improvements in reaction development [30] [35]. Active learning approaches using representation learning techniques can predict reaction yields using only 2.5-5% of the total experimental space [35]. These methodologies leverage deep learning algorithms to guide experimental design and identify high-yield reaction conditions [30] [35].

The following table presents typical optimization parameters and their impact on industrial synthesis:

| Parameter | Laboratory Scale | Industrial Scale | Optimization Impact |

|---|---|---|---|

| Reaction Temperature | ±2°C | ±5°C | High |

| Catalyst Loading | 0.1-10 mol% | 0.01-1 mol% | Critical |

| Residence Time | Minutes-Hours | Hours-Days | Moderate |

| Mixing Efficiency | Excellent | Variable | High |

Process Analytical Technology Integration

Process analytical technology provides real-time monitoring and control capabilities essential for industrial-scale synthesis [36]. This methodology enables continuous measurement of critical process parameters that directly impact product quality and yield [36]. Integration of process analytical technology throughout chemical process development and scale-up ensures consistent product quality from raw material testing through final manufacture [36].

Mathematical modeling and risk analysis elements combine to provide comprehensive understanding and control of manufacturing processes [36]. The implementation of quality by design principles emphasizes that product quality must be built into the process rather than tested into the final product [36].

Yield Optimization Strategies

Industrial yield optimization requires balancing multiple competing objectives including product throughput, selectivity, and economic efficiency [26] [37]. Conversion and selectivity metrics provide quantitative measures of reaction efficiency that guide optimization efforts [38]. Instantaneous selectivity represents the ratio of desired to undesired product formation rates, while overall selectivity quantifies cumulative reaction performance [38].

Bayesian optimization algorithms have demonstrated particular effectiveness in identifying optimal reaction conditions through iterative experimental design [26] [30]. These approaches use probabilistic models to predict reaction outcomes and guide the selection of subsequent experiments [26]. Multiobjective optimization frameworks enable simultaneous consideration of competing objectives such as yield maximization and cost minimization [26].

Recent implementations of automated reaction optimization platforms have achieved significant improvements in synthesis efficiency [30]. Closed-loop optimization systems combining automated synthesis with high-performance liquid chromatography analysis have demonstrated the ability to identify multiple high-yield reaction conditions within 26 experiments [30]. These systems provide probability of improvement metrics that guide decisions about when to terminate optimization campaigns [30].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant